molecular formula C12H17FN2O B1492000 2-(1-(2-Fluoropyridin-4-yl)piperidin-4-yl)ethan-1-ol CAS No. 2029331-78-8

2-(1-(2-Fluoropyridin-4-yl)piperidin-4-yl)ethan-1-ol

Cat. No. B1492000
CAS RN: 2029331-78-8
M. Wt: 224.27 g/mol
InChI Key: BLSCJOGRKXCUGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the preparation of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate involved the reaction of 2-(piperidin-4-yl)ethanol with di-tert-butyl dicarbonate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15FN2O/c12-10-2-1-3-11(13-10)14-6-4-9(8-15)5-7-14/h1-3,9,15H,4-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 224.27 g/mol. Other physical and chemical properties such as solubility, boiling point, and stability are not specified in the available resources.

Scientific Research Applications

Targeted Protein Degradation

2-(1-(2-Fluoropyridin-4-yl)piperidin-4-yl)ethan-1-ol: may serve as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are molecules designed to induce the degradation of specific proteins, a method increasingly used in drug discovery . The presence of a piperidine and fluoropyridine moiety could potentially influence the 3D orientation of the degrader, affecting the formation of the ternary complex necessary for targeted protein degradation.

Synthesis of Fluorinated Pyridines

Fluorinated pyridines are valuable in medicinal chemistry due to their unique physical, chemical, and biological properties. The compound could be utilized in the synthesis of various fluoropyridines, which are important intermediates for creating biologically active molecules .

Development of Imaging Agents

The fluorine atom present in the compound makes it a potential candidate for the synthesis of 18F-labeled pyridines . These labeled compounds are of particular interest as imaging agents in positron emission tomography (PET), which is widely used for cancer diagnosis and research .

Agricultural Chemistry

In agricultural chemistry, the introduction of fluorine atoms into lead structures is a common modification to improve physical, biological, and environmental properties. The compound could be used to synthesize new agricultural products, such as herbicides and insecticides, leveraging the electron-withdrawing effects of the fluoropyridine unit .

Nonviral Genomic Medicine Delivery

The compound could be part of a combinatorial library of ionizable lipids for creating inhalable delivery vehicles. These vehicles are crucial for the delivery of mRNA and CRISPR-Cas9 gene editors to the lungs, expanding the applications of nonviral genomic medicines .

Safety and Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[1-(2-fluoropyridin-4-yl)piperidin-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c13-12-9-11(1-5-14-12)15-6-2-10(3-7-15)4-8-16/h1,5,9-10,16H,2-4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSCJOGRKXCUGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2-Fluoropyridin-4-yl)piperidin-4-yl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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